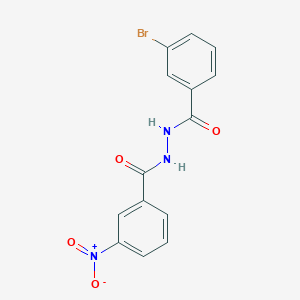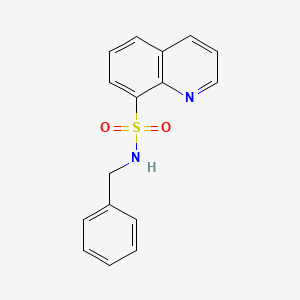![molecular formula C15H14N2O3 B3842505 N'-[(4-methoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B3842505.png)
N'-[(4-methoxybenzoyl)oxy]benzenecarboximidamide
Overview
Description
N'-[(4-methoxybenzoyl)oxy]benzenecarboximidamide, also known as MOB-PC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MOB-PC is a derivative of benzenecarboximidamide and is synthesized through a specific method.
Mechanism of Action
The mechanism of action of N'-[(4-methoxybenzoyl)oxy]benzenecarboximidamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer, inflammation, and neurodegeneration. This compound has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and proliferation. It also inhibits the NF-κB signaling pathway, which is involved in inflammation and immune response. Additionally, this compound has been shown to activate the Nrf2 signaling pathway, which is involved in the cellular antioxidant response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, this compound has been shown to induce apoptosis, inhibit angiogenesis, and inhibit cell proliferation. In inflammatory cells, this compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit immune cell activation. In neuronal cells, this compound has been shown to protect against oxidative stress and prevent neurodegeneration.
Advantages and Limitations for Lab Experiments
N'-[(4-methoxybenzoyl)oxy]benzenecarboximidamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, this compound has some limitations, including its low water solubility and potential toxicity at high concentrations. Therefore, caution should be exercised when using this compound in lab experiments.
Future Directions
There are several future directions for N'-[(4-methoxybenzoyl)oxy]benzenecarboximidamide research, including the identification of its molecular targets, optimization of its chemical structure for improved efficacy and safety, and evaluation of its therapeutic potential in various disease models. Additionally, further studies are needed to explore the potential of this compound as a drug candidate for clinical development. Overall, this compound has significant potential as a therapeutic agent, and further research is needed to fully understand its mechanism of action and therapeutic applications.
Scientific Research Applications
N'-[(4-methoxybenzoyl)oxy]benzenecarboximidamide has been extensively studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has demonstrated that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Neurodegenerative disease research has shown that this compound can protect neurons from oxidative stress and prevent neurodegeneration.
properties
IUPAC Name |
[(Z)-[amino(phenyl)methylidene]amino] 4-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-19-13-9-7-12(8-10-13)15(18)20-17-14(16)11-5-3-2-4-6-11/h2-10H,1H3,(H2,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOZEUPHOVPVDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)ON=C(C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)O/N=C(/C2=CC=CC=C2)\N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49669465 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(3-iodobenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B3842424.png)
![N'-[4-(heptyloxy)benzylidene]isonicotinohydrazide](/img/structure/B3842434.png)
![N'-[1-(1,2-dihydro-5-acenaphthylenyl)ethylidene]-4-methoxybenzohydrazide](/img/structure/B3842441.png)
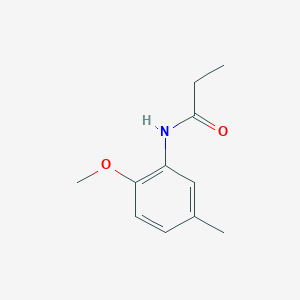
![N'-[(4-bromobenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B3842452.png)
![4-tert-butyl-N'-[(4-methylphenoxy)acetyl]benzohydrazide](/img/structure/B3842460.png)
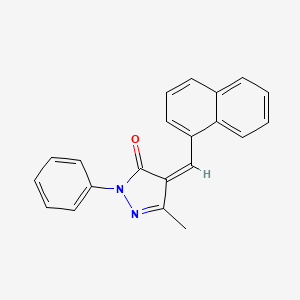
![N'-[(2-iodobenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B3842479.png)

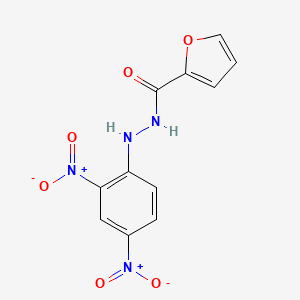
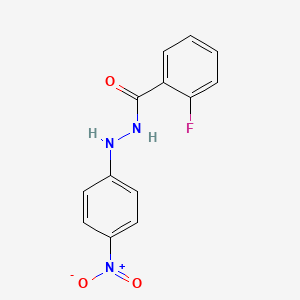
![4-nitro-N'-[1-(2-thienyl)ethylidene]benzohydrazide](/img/structure/B3842500.png)
